molecular formula C26H32N4O B1210978 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

Cat. No. B1210978
M. Wt: 416.6 g/mol
InChI Key: RBAQJKQTFAIPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone is a member of piperazines.

Scientific Research Applications

Synthesis and Characterization

  • Bhat, Al-Omar, Ghabbour, & Naglah (2018) described the synthesis of derivatives containing piperazine/morpholine moiety, including enaminones synthesized by refluxing 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one. This research contributes to the understanding of similar compounds like 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone (Bhat et al., 2018).

Pharmacological Potential

  • Zhao et al. (2002) and Andersen et al. (1992) explored indoline and piperazine-containing derivatives as dopamine receptor antagonists. These studies indicate potential pharmacological applications of similar compounds in treating neurological disorders or mental health conditions (Zhao et al., 2002), (Andersen et al., 1992).

Antibacterial and Antifungal Activities

  • Research by Gan, Fang, & Zhou (2010) on azole-containing piperazine derivatives revealed moderate to significant antibacterial and antifungal activities, suggesting similar potential for the compound (Gan, Fang, & Zhou, 2010).

Anticancer Properties

  • Yurttaş et al. (2014) demonstrated that 1,2,4-triazine derivatives bearing a piperazine amide moiety had potential anticancer activities, which may extend to related compounds such as 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone (Yurttaş et al., 2014).

Neuroprotective Agents

  • Buemi et al. (2013) explored indole derivatives, including those with piperazine amide moieties, as neuroprotective agents, indicating the potential neuroprotective application of similar compounds (Buemi et al., 2013).

properties

Product Name

2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

Molecular Formula

C26H32N4O

Molecular Weight

416.6 g/mol

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C26H32N4O/c1-18-7-8-23-21(15-18)22-16-30(10-9-24(22)27-23)26(31)17-28-11-13-29(14-12-28)25-6-4-5-19(2)20(25)3/h4-8,15,27H,9-14,16-17H2,1-3H3

InChI Key

RBAQJKQTFAIPRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CN4CCN(CC4)C5=CC=CC(=C5C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone
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2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone
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2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone
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2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone
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2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

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